PD 136450

Description

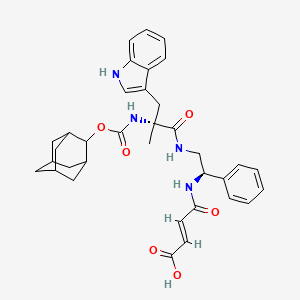

Structure

3D Structure

Properties

CAS No. |

139067-52-0 |

|---|---|

Molecular Formula |

C35H40N4O6 |

Molecular Weight |

612.7 g/mol |

IUPAC Name |

(E)-4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C35H40N4O6/c1-35(18-26-19-36-28-10-6-5-9-27(26)28,39-34(44)45-32-24-14-21-13-22(16-24)17-25(32)15-21)33(43)37-20-29(23-7-3-2-4-8-23)38-30(40)11-12-31(41)42/h2-12,19,21-22,24-25,29,32,36H,13-18,20H2,1H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/b12-11+/t21?,22?,24?,25?,29-,32?,35+/m0/s1 |

InChI Key |

REMAMJQTIPBFTH-MYJPUEAFSA-N |

Isomeric SMILES |

C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)NC[C@@H](C3=CC=CC=C3)NC(=O)/C=C/C(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)C=CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-((2- ((3-(1H-indol-3-yl)-2-methyl-1-oxo-2-(((tricyclo(3.3.1.1(3,7))dec-2-yloxy)carbonyl)amino)propyl)amino)-1-phenylethyl)amino)-4-oxo-2-butenoic acid CAM 1189 CAM-1189 CAM1189 PD 136450 PD-136450 PD136450 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of PD 136450

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Tale of Two Receptors

PD 136450 is a potent and highly selective non-peptide antagonist of the cholecystokinin type B (CCK-B) receptor, also known as the gastrin receptor. Its primary mechanism of action involves competitively blocking the binding of the endogenous ligands, cholecystokinin (CCK) and gastrin, to the CCK-B receptor. This antagonism is the basis for its principal pharmacological effects, including the inhibition of gastric acid secretion and potential anxiolytic properties.[1][2]

A crucial aspect of this compound's pharmacological profile is its dual activity. While it acts as an antagonist at the CCK-B receptor, it paradoxically functions as a full agonist at the cholecystokinin type A (CCK-A) receptor, particularly in the pancreas.[1][3] This dual-receptor activity is a critical consideration in its overall physiological and potential therapeutic effects.

Quantitative Pharmacological Data

The selectivity of this compound for the CCK-B receptor over the CCK-A receptor is a defining characteristic. Binding studies have demonstrated that this compound possesses an affinity for the CCK-B receptor that is at least 1000-fold greater than for the CCK-A receptor.[1][4]

Table 1: Receptor Binding Affinity and Selectivity of this compound

| Receptor | Ligand | Ki (nM) | Selectivity (CCK-A/CCK-B) | Reference |

| CCK-B | This compound | Data not explicitly found in searches | >1000-fold | [1][4] |

| CCK-A | This compound | Data not explicitly found in searches | [1][4] |

Table 2: In Vitro and In Vivo Potency of this compound

| Assay | Species | Effect | IC50 | Reference |

| Gastrin-stimulated gastric acid secretion (subcutaneous) | Conscious Rats | Inhibition | 0.28 µmol/kg | [1][4] |

| Gastrin-stimulated gastric acid secretion (intravenous) | Anesthetized Rats | Inhibition | 0.17 µmol/kg | [1][4] |

| Gastrin-evoked pancreastatin secretion | Isolated Rat ECL cells | Inhibition | 135 nM | [5] |

| Ethanol-induced hemorrhagic lesions | Rats | Amelioration | 4.7 mg/kg | [6] |

| Gastrin-stimulated acid secretion | Anesthetized and Conscious Rats | Inhibition | 1 mg/kg (s.c.) | [2] |

Signaling Pathways

The differential effects of this compound can be understood by examining the distinct signaling pathways initiated by the CCK-A and CCK-B receptors upon ligand binding.

CCK-B Receptor Antagonism and Downstream Effects

As an antagonist at the CCK-B receptor, this compound blocks the signaling cascade typically initiated by gastrin. In parietal cells of the stomach, this leads to the inhibition of acid secretion. The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq. Activation of this pathway normally leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), both of which are key steps in stimulating the H+/K+-ATPase proton pump responsible for acid secretion.

Caption: this compound antagonism of the CCK-B receptor signaling pathway.

CCK-A Receptor Agonism and Downstream Effects

In contrast, this compound acts as an agonist at the CCK-A receptor, primarily found on pancreatic acinar cells. Similar to the CCK-B receptor, the CCK-A receptor is a Gq-coupled GPCR. Agonist binding by this compound initiates the same PLC-IP3-DAG cascade, leading to increased intracellular calcium and PKC activation. In pancreatic acinar cells, this signaling cascade culminates in the secretion of digestive enzymes, such as amylase.[3]

Caption: this compound agonism of the CCK-A receptor signaling pathway.

Experimental Protocols

Receptor Binding Assays (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of this compound for CCK-A and CCK-B receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing either the CCK-A or CCK-B receptor.

-

Radioligand: Use a radiolabeled ligand that binds to the target receptor with high affinity, such as [125I]CCK-8.

-

Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Gastric Acid Secretion

Objective: To assess the inhibitory effect of this compound on gastrin-stimulated gastric acid secretion.

Methodology (Conscious Fistula Rat Model):

-

Animal Model: Use conscious rats equipped with a chronic gastric fistula.

-

Basal Secretion: Collect gastric juice samples at regular intervals to establish a baseline acid output.

-

Stimulation: Administer a continuous intravenous infusion of a secretagogue, such as pentagastrin, to stimulate gastric acid secretion.

-

Antagonist Administration: Once a stable plateau of acid secretion is reached, administer this compound either intravenously or subcutaneously at various doses.

-

Sample Collection and Analysis: Continue to collect gastric juice samples at regular intervals. Determine the acid concentration in each sample by titration with a standardized NaOH solution.

-

Data Analysis: Calculate the total acid output (µmol H+/kg/min) for each collection period. The inhibitory effect of this compound is expressed as the percentage reduction in the stimulated acid secretion. The IC50 value is determined from the dose-response curve.

Caption: General experimental workflows for characterizing this compound.

Anxiolytic Activity (Elevated Plus Maze)

Objective: To evaluate the potential anxiolytic effects of this compound.

Methodology:

-

Apparatus: An elevated plus-shaped maze with two open arms and two enclosed arms.

-

Animal Model: Rats or mice.

-

Drug Administration: Administer this compound or a vehicle control to the animals, typically via intraperitoneal injection, a set time before testing.

-

Testing Procedure: Place the animal in the center of the maze, facing one of the open arms, and allow it to explore freely for a defined period (e.g., 5-10 minutes).

-

Behavioral Recording: Record the animal's movements using a video camera.

-

Data Analysis: Score the amount of time spent in the open arms versus the closed arms, and the number of entries into each arm type. An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Conclusion

This compound is a highly selective CCK-B receptor antagonist with a complex pharmacological profile that also includes agonist activity at the CCK-A receptor. Its primary mechanism of action at the CCK-B receptor involves the blockade of the Gq-PLC signaling pathway, leading to the inhibition of gastric acid secretion. This profile has positioned this compound as a valuable research tool for elucidating the physiological roles of the CCK/gastrin system and as a potential therapeutic agent for conditions involving gastric acid hypersecretion and anxiety. The agonist activity at the CCK-A receptor, leading to pancreatic enzyme secretion, highlights the importance of thorough characterization of receptor selectivity and off-target effects in drug development.

References

- 1. Cholecystokinin type B receptor antagonist PD-136,450 is a partial secretory agonist in the stomach and a full agonist in the pancreas of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PD-136,450: a CCK2 (gastrin) receptor antagonist with antisecretory, anxiolytic and antiulcer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new CCK-B/gastrin receptor antagonist acts as an agonist on the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholecystokinin type B receptor antagonist PD-136,450 is a partial secretory agonist in the stomach and a full agonist in the pancreas of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Discovery and Synthesis of PD 136450: A Potent CCK-B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 136450 is a potent and selective non-peptide antagonist of the cholecystokinin type B (CCK-B) receptor, also known as the gastrin receptor. Its discovery has been pivotal in elucidating the physiological roles of CCK-B receptors in both the central nervous system and the gastrointestinal tract. Functionally, this compound exhibits antisecretory, anxiolytic, and anti-ulcer activities.[1][2] By blocking the CCK-B receptor, it can inhibit gastrin-stimulated gastric acid secretion and has shown potential in mitigating anxiety and panic disorders.[1][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, tailored for professionals in drug development and scientific research.

Core Data Summary

The biological activity of this compound has been quantified through various in vitro and in vivo assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Species/System | Receptor/Effect | Reference |

| IC₅₀ | 1 mg/kg (s.c.) | Rat (conscious & anesthetized) | Inhibition of gastrin-stimulated gastric acid secretion | [2][5] |

| IC₅₀ | 4.7 mg/kg | Rat | Amelioration of haemorrhagic lesions | [2][5] |

| ED₅₀ | 0.05 µmol/kg (i.v. or s.c.) | Rat (anesthetized, vagotomised) | Inhibition of pentagastrin-induced gastric acid secretion | [2] |

Synthesis of this compound

The synthesis of this compound, a 1,5-benzodiazepine derivative, involves a multi-step process. The core benzodiazepine scaffold is constructed and subsequently functionalized with the characteristic indolylmethyl group. The following protocol is based on the synthesis of structurally related 3-(1H-indol-3-ylmethyl)-1,5-benzodiazepine CCK-B antagonists.

Experimental Protocol: Synthesis of this compound

Step 1: Formation of the Benzodiazepine Ring

A common route to 1,5-benzodiazepine derivatives involves the condensation of an o-phenylenediamine with a suitable three-carbon carbonyl-containing synthon, such as a β-diketone or a β-keto ester, often under acidic conditions.[6][7]

-

Reaction Setup: To a solution of an appropriately substituted o-phenylenediamine in a suitable solvent (e.g., ethanol or acetic acid), add a β-dicarbonyl compound.

-

Catalysis: Add a catalytic amount of a protic acid, such as p-toluenesulfonic acid, to facilitate the condensation and cyclization.[7]

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it. The crude product can be precipitated or extracted with an organic solvent. Purify the resulting benzodiazepine derivative by recrystallization or column chromatography.

Step 2: Alkylation of the Benzodiazepine Core

The indolylmethyl moiety is introduced via N-alkylation of the benzodiazepine nitrogen.

-

Deprotonation: Treat the synthesized benzodiazepine with a suitable base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., dimethylformamide) to generate the corresponding anion.

-

Alkylation: Add 3-(chloromethyl)-1H-indole to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Quenching and Extraction: Carefully quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the final product, this compound, by column chromatography.

Biological Characterization: Experimental Protocols

The biological activity of this compound is primarily assessed through its ability to antagonize the CCK-B receptor. Key experimental procedures include receptor binding assays and in vivo measurements of gastric acid secretion.

CCK-B Receptor Binding Assay

This assay determines the affinity of this compound for the CCK-B receptor.

Protocol:

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the CCK-B receptor (e.g., guinea pig brain cortex or transfected cell lines).[8][9]

-

Radioligand: Use a radiolabeled CCK-B receptor agonist or antagonist, such as [³H]L-365,260 or ¹²⁵I-labeled gastrin.[8]

-

Competition Binding: Incubate the membrane preparation with the radioligand in the presence of varying concentrations of this compound.

-

Incubation: Allow the binding to reach equilibrium at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[10]

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.[8][10]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[8]

In Vivo Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion

This in vivo assay evaluates the functional antagonism of the CCK-B receptor by this compound.

Protocol:

-

Animal Model: Use conscious or anesthetized rats equipped with a gastric fistula.[4][11][12]

-

Basal Acid Output: Collect gastric juice for a baseline period to determine the basal acid secretion rate.[12]

-

Drug Administration: Administer this compound via the desired route (e.g., intravenous or subcutaneous).[2]

-

Stimulation: After a predetermined time, stimulate gastric acid secretion with a continuous infusion or a bolus injection of pentagastrin, a synthetic analog of gastrin.[4][11][12]

-

Sample Collection: Collect gastric juice samples at regular intervals.[12]

-

Analysis: Measure the volume of the collected gastric juice and determine the acid concentration by titration with a standard base (e.g., NaOH) to a neutral pH.[12]

-

Data Analysis: Calculate the total acid output and determine the dose-dependent inhibition of pentagastrin-stimulated acid secretion by this compound to calculate the ED₅₀ value.[2]

Signaling Pathways and Experimental Workflows

CCK-B Receptor Signaling and Antagonism

The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[13][14] Upon activation by its endogenous ligands, gastrin or cholecystokinin, the receptor activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to downstream cellular responses such as gastric acid secretion.[13] this compound, as a competitive antagonist, binds to the CCK-B receptor and prevents the binding of endogenous agonists, thereby inhibiting this signaling cascade.[1][3]

Caption: CCK-B receptor signaling pathway and its inhibition by this compound.

Experimental Workflow: In Vivo Gastric Acid Secretion Assay

The following diagram illustrates the workflow for assessing the in vivo efficacy of this compound in inhibiting pentagastrin-stimulated gastric acid secretion in a rat model.

Caption: Workflow for in vivo evaluation of this compound's effect on gastric acid secretion.

Conclusion

This compound stands as a significant pharmacological tool and a lead compound in the study of CCK-B receptor function. Its synthesis, rooted in benzodiazepine chemistry, and its well-characterized biological activities provide a solid foundation for further research and development. The experimental protocols and data presented in this guide offer a detailed resource for scientists and researchers aiming to work with or build upon the knowledge surrounding this potent CCK-B receptor antagonist. The continued investigation of this compound and its analogs holds promise for the development of novel therapeutics for a range of gastrointestinal and central nervous system disorders.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. The effect of CCKB/gastrin antagonists on stimulated gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonist-stimulated internalization of the G protein-coupled cholecystokinin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological analysis of the CCKB/gastrin receptors mediating pentagastrin-stimulated gastric acid secretion in the isolated stomach of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]

- 12. gpnotebook.com [gpnotebook.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

The Role of PD 136450 in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 136450 is a potent and highly selective antagonist of the cholecystokinin B (CCK-B or CCK2) receptor, a G-protein coupled receptor predominantly found in the central nervous system. Its ability to modulate crucial neurotransmitter systems, particularly the dopaminergic pathways, has positioned it as a significant tool in neuroscience research. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its receptor affinity, detailed experimental protocols for its use in behavioral neuroscience, and its influence on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the role of the CCK-B receptor in neurological and psychiatric disorders.

Introduction

Cholecystokinin (CCK) is a neuropeptide that functions as a key neuromodulator in the brain, implicated in a range of physiological and behavioral processes, including anxiety, memory, and satiety.[1] CCK exerts its effects through two main receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The CCK-B receptor, in particular, is densely expressed in brain regions associated with emotion and cognition, such as the hippocampus, amygdala, and cerebral cortex.

This compound is a non-peptide, highly selective CCK-B receptor antagonist, demonstrating over 1000-fold greater affinity for the CCK-B receptor compared to the CCK-A receptor.[2] This selectivity makes it an invaluable tool for dissecting the specific roles of the CCK-B receptor in the central nervous system. Research has highlighted the anxiolytic, anti-ulcer, and gastric anti-secretory properties of this compound.[3][4] Of particular interest to neuroscientists is its ability to modulate dopaminergic neurotransmission, suggesting its potential in studying and ultimately treating conditions associated with dopamine dysregulation.[5]

Mechanism of Action

This compound acts as a competitive antagonist at the CCK-B receptor. By binding to the receptor, it prevents the endogenous ligand, CCK, from activating downstream signaling cascades. The CCK-B receptor is a Gq-protein coupled receptor.[6] Upon activation by an agonist, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is crucial in modulating neuronal excitability and neurotransmitter release. By blocking this initial step, this compound effectively inhibits the cellular responses mediated by CCK-B receptor activation.

Quantitative Data

| Compound | Receptor | Binding Affinity (nM) | Reference |

| CI-1015 | CCK-B | 3.0 | [7] |

| CI-1015 | CCK-A | 2900 | [7] |

Additionally, several in vivo studies have established the potency of this compound through the determination of its IC50 values for various physiological effects.

| Effect | Species | Administration | IC50 | Reference |

| Inhibition of Gastric Acid Secretion | Rat | Subcutaneous | 1 mg/kg | [4] |

| Amelioration of Haemorrhagic Lesions | Rat | Oral | 4.7 mg/kg | [4] |

Signaling Pathways

The antagonism of the CCK-B receptor by this compound has significant implications for neuronal signaling, most notably its interaction with the dopamine system.

CCK-B Receptor Signaling Pathway

The canonical signaling pathway initiated by the activation of the Gq-coupled CCK-B receptor is depicted below. This compound blocks this pathway at the receptor level.

Modulation of Dopaminergic Neurotransmission

A critical role of CCK-B receptor antagonism in neuroscience is the modulation of dopamine release. Evidence suggests that CCK-B receptor activation generally has an inhibitory effect on dopamine activity in brain regions like the striatum.[5] By blocking these receptors, this compound can lead to an enhancement of dopamine release.

Experimental Protocols

The following are detailed methodologies for key behavioral and neurochemical experiments utilizing this compound.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Materials:

-

Elevated plus maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).

-

Video camera and tracking software.

-

This compound solution.

-

Vehicle solution (e.g., saline, DMSO).

-

Experimental animals (mice or rats).

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose and time before the test (e.g., 30 minutes prior).

-

Test Initiation: Place the animal in the center of the maze, facing one of the open arms.

-

Data Recording: Record the animal's behavior for a 5-minute session using the video tracking system.

-

Parameters Measured:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled.

-

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.

Experimental Workflow:

Fear Conditioning for Memory Assessment

Fear conditioning is a form of associative learning where a neutral conditioned stimulus (CS), such as a tone, is paired with an aversive unconditioned stimulus (US), such as a mild footshock. The animal learns to associate the CS and the context with the US, and subsequent exposure to the CS or context elicits a fear response (freezing).

Materials:

-

Fear conditioning apparatus with a grid floor for footshock delivery, a speaker for auditory cues, and a video camera.

-

This compound solution.

-

Vehicle solution.

-

Experimental animals (mice or rats).

Procedure:

-

Habituation: Handle the animals for several days before the experiment.

-

Drug Administration: Administer this compound or vehicle at the desired time point relative to the training or testing phase (e.g., pre-training, pre-testing).

-

Training (Day 1):

-

Place the animal in the conditioning chamber and allow for a habituation period (e.g., 2 minutes).

-

Present the CS (e.g., 30-second tone) that co-terminates with the US (e.g., 0.5-second, 0.5 mA footshock).

-

Repeat the CS-US pairing for a set number of trials (e.g., 3 times) with an inter-trial interval.

-

-

Contextual Fear Testing (Day 2):

-

Place the animal back into the same conditioning chamber without presenting the CS or US.

-

Record the percentage of time the animal spends freezing for a set duration (e.g., 5 minutes).

-

-

Cued Fear Testing (Day 3):

-

Place the animal in a novel context (different chamber with altered visual, tactile, and olfactory cues).

-

After a habituation period, present the CS (tone) without the US.

-

Record the percentage of time the animal spends freezing during the CS presentation.

-

-

Data Analysis: Compare the freezing behavior between the this compound-treated and vehicle-treated groups to assess the effect on fear memory formation, consolidation, or retrieval.

In Vivo Microdialysis for Dopamine Measurement

Microdialysis is a technique used to measure the levels of neurotransmitters in specific brain regions of freely moving animals.

Materials:

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

This compound solution.

-

Vehicle solution.

-

Artificial cerebrospinal fluid (aCSF).

-

Experimental animals (rats or mice).

Procedure:

-

Surgery: Under anesthesia, implant a guide cannula stereotaxically into the brain region of interest (e.g., nucleus accumbens). Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect several baseline dialysate samples (e.g., every 20 minutes).

-

Drug Administration: Administer this compound or vehicle (systemically or via reverse dialysis through the probe).

-

Sample Collection: Continue to collect dialysate samples for a set period after drug administration.

-

Sample Analysis: Analyze the concentration of dopamine in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the dopamine levels as a percentage of the baseline and compare the effects of this compound with the vehicle control.

Synthesis of this compound

This compound, chemically known as N-alpha-(1-adamantylacetyl)-N-(2-phenylethyl)-L-tryptophanamide, can be synthesized through a multi-step process. A general strategy for the synthesis of such CCK-B antagonists involves the coupling of key moieties.

General Synthetic Strategy:

-

Protection of L-tryptophan: The amino group of L-tryptophan is protected, for instance, with a Boc group.

-

Coupling with Phenethylamine: The protected L-tryptophan is then coupled with 2-phenylethylamine to form the corresponding amide.

-

Deprotection: The protecting group is removed from the amino group of the tryptophan moiety.

-

Acylation with Adamantaneacetyl Chloride: The deprotected amine is acylated with 1-adamantaneacetyl chloride to yield the final product, this compound.

This synthetic route allows for the assembly of the three key components of this compound: the L-tryptophan core, the 2-phenylethyl group, and the adamantaneacetyl moiety.

Conclusion

This compound is a powerful and selective tool for investigating the role of the CCK-B receptor in the central nervous system. Its ability to modulate dopaminergic neurotransmission makes it particularly relevant for research into anxiety, memory, and other neurological and psychiatric disorders. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the complex functions of the CCK system in the brain. Future research with this compound and similar compounds will undoubtedly continue to provide valuable insights into the neurobiology of behavior and disease.

References

- 1. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological properties of new constrained CCK-B antagonists: discrimination of two affinity states of the CCK-B receptor on transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

- 6. uniprot.org [uniprot.org]

- 7. Second generation "peptoid" CCK-B receptor antagonists: identification and development of N-(adamantyloxycarbonyl)-alpha-methyl-(R)-tryptophan derivative (CI-1015) with an improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Pain Perception with PD 117302: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PD 117302, a selective kappa-opioid receptor agonist, and its application in the investigation of pain perception. This document summarizes key quantitative data, details experimental protocols from foundational studies, and visualizes relevant pathways and workflows to support researchers in drug development and neuroscience. PD 117302, a nonpeptide compound, has been instrumental in elucidating the role of the kappa-opioid system in nociception.

Core Compound Profile: PD 117302

PD 117302 is a potent and selective agonist for the kappa-opioid receptor.[1][2] Its pharmacological profile demonstrates efficacy in modulating responses to mechanical and chemical noxious stimuli, with less effect on thermal pain.[1] Unlike mu-opioid agonists, PD 117302 does not typically cause respiratory depression or significant inhibition of gastrointestinal motility, highlighting the potential for developing safer analgesics by targeting the kappa-opioid receptor.[1]

Quantitative Data Summary

The following tables summarize the receptor binding affinities and in vivo effects of PD 117302 from key studies.

Table 1: Receptor Binding Affinity of PD 117302

| Receptor Target | Ligand | Preparation | Ki (nM) |

| Kappa (κ) | [3H]-Etorphine | Guinea-pig brain homogenates | 3.7 |

| Mu (μ) | [3H]-DAGOL | Guinea-pig brain homogenates | 408 |

| Sigma (σ) | [3H]-SKF 10047 | Guinea-pig brain homogenates | 1800 |

Data sourced from Lahti et al. (1985).[2]

Table 2: In Vivo Antinociceptive and Other Effects of PD 117302

| Experimental Model | Species | Administration Route | Effect | Key Findings |

| Mechanical Nociception (Randall-Selitto test) | Rat | Intravenous, Subcutaneous, Oral | Antinociception | Dose-related and long-lasting increase in nociceptive threshold.[1] |

| Chemical Nociception (Acetic acid writhing test) | Mouse | Not specified | Antinociception | Effective in raising the nociceptive threshold.[1] |

| Thermal Nociception (Hot plate test) | Mouse | Not specified | No significant antinociception | Ineffective against thermal noxious stimuli.[1] |

| Locomotor Activity | Rat/Mouse | Not specified | Locomotor impairment | Naloxone-reversible effect, typical of kappa-agonists.[1] |

| Diuresis | Rat/Mouse | Not specified | Increased urine output | Naloxone-reversible effect.[1] |

| NMDA-induced Convulsions | Rat | Intravenous | Anticonvulsant | Potent and efficacious with an ED50 of 0.27 mg/kg.[3] |

| Maximal Electroshock (MES) Seizures | Rat | Subcutaneous | Anticonvulsant | Efficacious with an ED50 of 16.3 mg/kg.[3] |

Data compiled from various studies as cited.

Experimental Protocols

Detailed methodologies for key experiments involving PD 117302 are provided below to facilitate replication and further investigation.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity of PD 117302 to different opioid receptor subtypes.

Methodology:

-

Preparation of Brain Homogenates: Guinea-pig brains are homogenized in a suitable buffer (e.g., Tris-HCl).

-

Incubation: Aliquots of the brain homogenate are incubated with a radiolabeled ligand (e.g., [3H]-etorphine for kappa sites, [3H]-DAGOL for mu sites) and varying concentrations of unlabeled PD 117302.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values (the concentration of PD 117302 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[2]

In Vivo Antinociception Assessment: Randall-Selitto Test

Objective: To evaluate the effect of PD 117302 on mechanical pain thresholds.

Methodology:

-

Animals: Male Wistar rats are typically used.

-

Apparatus: A Randall-Selitto apparatus, which applies a linearly increasing pressure to the animal's paw.

-

Procedure:

-

A baseline nociceptive threshold is determined for each animal by measuring the pressure at which it withdraws its paw.

-

PD 117302 or a vehicle control is administered via the desired route (intravenous, subcutaneous, or oral).

-

The nociceptive threshold is measured again at various time points after drug administration.

-

-

Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each animal at each time point. Dose-response curves can be generated to determine the ED50.[1]

Assessment of Diuretic Effects

Objective: To measure the effect of PD 117302 on urine output.

Methodology:

-

Animals: Male mice or rats are housed individually in metabolism cages.

-

Procedure:

-

Animals are deprived of food and water for a short period before the experiment.

-

A water load (e.g., 25 ml/kg, oral) is administered to ensure adequate hydration and urine flow.

-

Immediately after the water load, PD 117302 or vehicle is administered.

-

Urine is collected for a defined period (e.g., 2-4 hours).

-

-

Data Analysis: The total volume of urine excreted is measured and compared between the drug-treated and vehicle-treated groups. The effect of an opioid antagonist like naloxone can also be assessed by administering it prior to PD 117302.[1]

Mandatory Visualizations

Signaling Pathway of Kappa-Opioid Receptor Activation

Caption: Signaling cascade following activation of the kappa-opioid receptor by PD 117302.

Experimental Workflow for In Vivo Antinociception Study

Caption: Step-by-step workflow for assessing the antinociceptive effects of PD 117302.

References

- 1. Pharmacological profile of PD 117302, a selective kappa-opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PD117302: a selective agonist for the kappa-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PD117302, a selective non-peptide opioid kappa agonist, protects against NMDA and maximal electroshock convulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anxiolytic Potential of PD 136450: A CCK2 Receptor Antagonist in Panic Attack Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Panic disorder is a debilitating anxiety disorder characterized by recurrent, unexpected panic attacks. The cholecystokinin (CCK) system, particularly the CCK2 receptor (CCK2R), has emerged as a key player in the neurobiology of anxiety and panic. Activation of CCK2R by its agonists, such as cholecystokinin-4 (CCK-4) and pentagastrin, has been shown to induce panic attacks in both healthy individuals and patients with panic disorder. This has led to the hypothesis that antagonists of the CCK2R could possess anxiolytic and anti-panic properties. This technical guide focuses on PD 136450, a selective CCK2 receptor antagonist, and its effects on anxiety-like behaviors, providing a comprehensive overview of the preclinical evidence, experimental methodologies, and the underlying signaling pathways.

Introduction to this compound

This compound is a potent and selective non-peptide antagonist of the cholecystokinin 2 (CCK2) receptor, also known as the gastrin receptor.[1] It has been investigated for its potential therapeutic applications, including its role as an anti-secretory agent for gastric acid, an anti-ulcer compound, and notably, for its anxiolytic (anti-anxiety) activity.[1] The rationale for exploring this compound's effects on panic attacks stems from the well-established role of the CCK system in anxiety and fear responses.

The Cholecystokinin System and Panic Attacks

The cholecystokinin system is implicated in the pathophysiology of panic disorder.[2] The administration of CCK tetrapeptide (CCK-4), a CCK2R agonist, reliably induces panic attacks in a dose-dependent manner in susceptible individuals.[3] This panicogenic effect is believed to be mediated through the activation of CCK2 receptors in key brain regions associated with fear and anxiety, such as the amygdala, hippocampus, and prefrontal cortex.[2] Consequently, blocking these receptors with an antagonist like this compound presents a promising therapeutic strategy for mitigating panic symptoms.

Preclinical Evidence of Anxiolytic Effects of this compound

Preclinical studies in animal models have provided evidence for the anxiolytic-like effects of this compound. The primary experimental paradigm used to assess these effects is the light/dark box test, a widely accepted model for screening anxiolytic and anxiogenic compounds.[4]

Quantitative Data from Preclinical Studies

The anxiolytic activity of this compound was investigated in rats and compared to the well-known anxiolytic drug, diazepam. The results from the light/dark box test are summarized below.

| Treatment Group | Dose (mg/kg, s.c.) | Time Spent in Light Compartment (s) | Number of Transitions | Latency to Enter Dark Compartment (s) |

| Vehicle (Control) | - | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| This compound | Dose not specified in abstract | Significantly Increased vs. Vehicle | Significantly Increased vs. Vehicle | Significantly Increased vs. Vehicle |

| Diazepam | 5 | Similar increase to this compound | Similar increase to this compound | Similar increase to this compound |

Note: The specific quantitative values from the primary study by Bastaki et al. (2003) were not available in the public domain abstracts. The table reflects the qualitative findings reported.

The study demonstrated that this compound significantly increased the time rats spent in the illuminated compartment of the light/dark box, a key indicator of anxiolytic activity.[1] This effect was comparable to that of a 5 mg/kg dose of diazepam.[1] Furthermore, this compound increased the number of transitions between the light and dark compartments and the latency to enter the dark compartment, further supporting its anxiolytic-like profile.[1]

Experimental Protocols

Light/Dark Box Test for Anxiolytic Activity

This test is based on the innate aversion of rodents to brightly lit, open spaces and their natural tendency to explore novel environments.[4] Anxiolytic compounds reduce this aversion, leading to increased exploration of the brightly lit area.

Apparatus: The apparatus consists of a rectangular box divided into a small, dark compartment and a large, illuminated compartment. An opening connects the two compartments, allowing the animal to move freely between them.

Procedure:

-

Animal Acclimation: Rats are habituated to the testing room for at least one hour before the experiment to minimize stress from novel surroundings.

-

Drug Administration: this compound, diazepam, or a vehicle solution is administered to the rats, typically via subcutaneous (s.c.) injection, a specific time before the test (e.g., 30 minutes).

-

Test Initiation: Each rat is placed individually into the center of the illuminated compartment, facing away from the opening to the dark compartment.

-

Data Collection: The behavior of the rat is recorded for a predetermined period (e.g., 5 minutes) using a video camera and tracking software. The following parameters are measured:

-

Time spent in the light compartment.

-

Time spent in the dark compartment.

-

Number of transitions between the two compartments.

-

Latency to the first entry into the dark compartment.

-

Total distance traveled (to assess general locomotor activity).

-

-

Data Analysis: The data from the different treatment groups are compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the drug's effects.

Signaling Pathways

CCK2 Receptor Signaling Pathway

The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[5] The binding of an agonist, such as CCK, to the CCK2R initiates a cascade of intracellular events that are believed to contribute to the heightened anxiety and panic states. Conversely, an antagonist like this compound blocks this signaling cascade.

Caption: CCK2 Receptor Signaling Pathway.

Experimental Workflow for Anxiolytic Drug Screening

The process of evaluating a potential anxiolytic compound like this compound involves a structured workflow from compound administration to behavioral analysis.

Caption: Experimental Workflow for Anxiolytic Drug Screening.

Discussion and Future Directions

The preclinical data on this compound provide a strong rationale for its further investigation as a potential treatment for panic disorder. Its demonstrated anxiolytic activity, comparable to that of diazepam in the light/dark box test, highlights its potential efficacy. The mechanism of action, through the antagonism of the CCK2 receptor, offers a targeted approach to modulating the neurocircuitry of fear and anxiety.

Future research should focus on several key areas:

-

Dose-Response Studies: A comprehensive dose-response relationship for the anxiolytic effects of this compound needs to be established.

-

Panic-Specific Animal Models: While the light/dark box is a valuable tool for assessing generalized anxiety, testing this compound in more specific animal models of panic, such as the CCK-4 challenge model, would provide more direct evidence of its anti-panic potential.

-

Pharmacokinetics and Brain Penetration: Detailed pharmacokinetic studies are necessary to understand the absorption, distribution, metabolism, and excretion of this compound, with a particular focus on its ability to cross the blood-brain barrier and engage with central CCK2 receptors.

-

Clinical Trials: Ultimately, well-controlled clinical trials in patients with panic disorder are required to determine the safety, tolerability, and efficacy of this compound in a clinical setting.

Conclusion

This compound, a selective CCK2 receptor antagonist, has demonstrated significant anxiolytic-like effects in preclinical models. This activity is consistent with the known role of the CCK system in the pathophysiology of anxiety and panic. The detailed experimental protocols and understanding of the underlying signaling pathways provide a solid foundation for further research and development of this compound and other CCK2R antagonists as novel therapeutic agents for the management of panic attacks and other anxiety-related disorders.

References

- 1. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Further evidence that the CCK2 receptor is coupled to two transduction pathways using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of PD 136450: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 136450, also known as CAM 1189, is a potent and selective non-peptide antagonist of the cholecystokinin 2 (CCK2) receptor. Preclinical investigations have revealed its significant therapeutic potential, primarily demonstrating antisecretory, anti-ulcer, and anxiolytic properties. This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its pharmacological effects, underlying mechanisms, and key experimental findings. The information is presented to support further research and development of this compound.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two G-protein coupled receptors, CCK1 and CCK2. The CCK2 receptor, also known as the gastrin receptor, is predominantly found in the brain and the gastrointestinal tract. Its activation is implicated in a variety of physiological processes, including the regulation of gastric acid secretion, anxiety, and pain perception. Consequently, antagonists of the CCK2 receptor, such as this compound, have been investigated for their potential in treating acid-peptic disorders and anxiety.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the CCK2 receptor. By binding to the receptor, it blocks the downstream signaling cascades typically initiated by the endogenous ligands, gastrin and CCK. The CCK2 receptor is primarily coupled to Gq and Gα12/13 proteins. Upon ligand binding, these G-proteins activate phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately modulating cellular responses such as gastric acid secretion and neurotransmission.

Quantitative Preclinical Data

The following tables summarize the available quantitative data for this compound from various preclinical studies.

Table 1: In Vivo Efficacy of this compound

| Pharmacological Effect | Animal Model | Endpoint | IC50 | Reference |

| Inhibition of Gastric Acid Secretion | Rat | Gastrin-stimulated acid secretion | 1 mg/kg (s.c.) | [1][2] |

| Anti-ulcer Activity | Rat | Amelioration of haemorrhagic lesions | 4.7 mg/kg | [2] |

| Anti-ulcer Activity | Rat | Cold restraint stress-induced ulcers | Dose-dependent inhibition | [3] |

Table 2: In Vitro Activity of this compound

| Assay | System | Endpoint | IC50 | Reference |

| Inhibition of Gastrin-evoked Secretion | Isolated Rat ECL Cells | Pancreastatin secretion | 135 nM | [4] |

Note: Specific Ki values for receptor binding affinity and detailed pharmacokinetic parameters were not consistently available in the reviewed literature.

Key Preclinical Studies and Experimental Protocols

Anti-secretory and Anti-ulcer Activity

This compound has demonstrated significant efficacy in reducing gastric acid secretion and protecting against gastric lesions in rodent models.

This in vivo assay is crucial for evaluating the anti-secretory potential of compounds targeting the gastrin/CCK2 receptor pathway.

Experimental Protocol:

-

Animal Model: Male Wistar rats are typically used.

-

Anesthesia: Animals are anesthetized, often with urethane.

-

Surgical Preparation: A tracheotomy is performed to ensure a clear airway. The stomach is exposed, and a catheter is inserted into the rumen and duodenum for perfusion and collection of gastric contents.

-

Gastric Perfusion: The stomach is continuously perfused with saline.

-

Stimulation of Acid Secretion: Gastrin or a synthetic analog like pentagastrin is administered intravenously to induce a stable level of gastric acid secretion.

-

Drug Administration: this compound is administered, typically subcutaneously (s.c.) or intravenously (i.v.), at various doses.

-

Sample Collection and Analysis: Gastric perfusate is collected at regular intervals, and the acid content is determined by titration with a standardized NaOH solution.

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in acid output compared to the pre-drug stimulation level. An IC50 value is then determined.

This model is widely used to assess the cytoprotective effects of anti-ulcer agents.

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley or Wistar rats are fasted overnight with free access to water.

-

Drug Administration: this compound is administered orally (p.o.) or by another relevant route at different doses. A control group receives the vehicle.

-

Induction of Ulcers: After a set period (e.g., 30-60 minutes), absolute ethanol or acidified ethanol is administered orally to induce gastric lesions.[5]

-

Evaluation of Lesions: After another interval (e.g., 1 hour), the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, and the gastric mucosa is examined for hemorrhagic lesions.

-

Data Analysis: The severity of the lesions is scored, and the ulcer index is calculated. The percentage of inhibition of ulcer formation by this compound is determined by comparing the ulcer index of the treated groups with that of the control group. A dose-dependent inhibition of cold restraint-stress (CRS)-induced gastric ulcers by this compound has been reported.[3]

Anxiolytic Activity

This compound has shown promise as an anxiolytic agent in preclinical models of anxiety.

The elevated plus-maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Experimental Protocol:

-

Apparatus: The maze consists of two open arms and two closed arms of equal dimensions, arranged in a plus shape and elevated from the floor.

-

Animal Model: Mice or rats are used.

-

Drug Administration: this compound is administered at various doses prior to the test. A control group receives the vehicle, and a positive control group may receive a known anxiolytic drug like diazepam.

-

Testing Procedure: Each animal is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a set period (e.g., 5 minutes).

-

Behavioral Recording: The animal's behavior is recorded, typically using a video camera. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

-

Data Analysis: The data from the different treatment groups are compared to assess the anxiolytic potential of this compound. A study has shown that this compound increased both the time spent in the dark compartment and the latency for movement from the light to the dark compartment in a black and white box two-compartment activity assay, similar to the effects of diazepam.[1]

Effects on Pancreatic Secretion

Interestingly, while this compound is a CCK2 receptor antagonist, it has been observed to stimulate pancreatic secretion. This effect is thought to be mediated through an interaction with CCK1 receptors.[1]

This model allows for the direct measurement of pancreatic juice secretion.

Experimental Protocol:

-

Animal Model: Anesthetized rats are used.

-

Surgical Preparation: The common bile-pancreatic duct is cannulated to collect pancreatic juice.

-

Drug Administration: this compound is administered, often intravenously.

-

Sample Collection: Pancreatic juice is collected over a specified period, and the volume is measured.

-

Biochemical Analysis: The collected juice can be analyzed for protein and bicarbonate content to further characterize the secretory response.

-

Data Analysis: The stimulatory effect of this compound on pancreatic secretion is quantified and compared to baseline levels. Studies have shown that this compound strongly increases pancreatic secretion, an effect that is substantially inhibited by the CCK1 antagonist L-364,718, but not by the CCK2 antagonist L-365,260.[1]

Discussion and Future Directions

The preclinical data for this compound highlight its potential as a therapeutic agent for conditions involving excessive gastric acid secretion and anxiety. Its primary mechanism of action through CCK2 receptor antagonism is well-supported by in vivo and in vitro studies. The observed stimulation of pancreatic secretion via CCK1 receptors is an interesting off-target effect that warrants further investigation to understand its full implications.

For a more complete preclinical profile, future research should focus on obtaining comprehensive pharmacokinetic and pharmacodynamic data, including receptor binding affinities (Ki values) for both CCK1 and CCK2 receptors across different species. Detailed dose-response studies in various in vivo models of ulcer and anxiety would be invaluable for establishing a clearer therapeutic window. Furthermore, long-term toxicology studies are necessary to assess the safety profile of this compound for chronic administration.

Conclusion

This compound is a promising CCK2 receptor antagonist with a compelling preclinical profile. The existing data strongly support its antisecretory, anti-ulcer, and anxiolytic effects. This technical guide consolidates the key findings and experimental methodologies to facilitate further research and development of this compound as a potential therapeutic agent. The provided diagrams and structured data presentation aim to serve as a valuable resource for scientists and researchers in the field of drug discovery and development.

References

- 1. PD-136,450: a CCK2 (gastrin) receptor antagonist with antisecretory, anxiolytic and antiulcer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Attenuation of stress-induced gastric lesions by lansoprazole, PD-136450 and ranitidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genesis and recovery of ethanol-induced gastric lesions in rats: possible involvement of prostaglandin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholecystokinin-B Receptor: Function and the Antagonist PD 136450 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cholecystokinin-B (CCK-B) receptor, also known as the CCK2 receptor, is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes within the central nervous system (CNS) and the gastrointestinal (GI) tract. In the brain, the CCK-B receptor is implicated in modulating anxiety, pain perception, and memory. In the periphery, it is primarily involved in the regulation of gastric acid secretion. Given its diverse functions, the CCK-B receptor has emerged as a promising therapeutic target for a range of disorders, including anxiety, panic disorders, and certain types of pain.

This technical guide provides an in-depth overview of the CCK-B receptor's function, its signaling pathways, and the pharmacological properties of a key antagonist, PD 136450. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development centered on the CCK-B receptor.

Cholecystokinin-B Receptor: An Overview

The CCK-B receptor is activated by the peptide hormones cholecystokinin (CCK) and gastrin. It exhibits a high affinity for both sulfated and non-sulfated forms of CCK, distinguishing it from the CCK-A receptor which has a much higher affinity for the sulfated form. The CCK-B receptor is widely distributed throughout the brain, with notable expression in the cerebral cortex, hippocampus, and amygdala. In the GI tract, it is predominantly found on parietal cells and enterochromaffin-like (ECL) cells in the stomach.

The Role of this compound as a CCK-B Receptor Antagonist

This compound is a potent and selective non-peptide antagonist of the CCK-B receptor. Its high affinity and selectivity make it a valuable tool for elucidating the physiological and pathological roles of the CCK-B receptor.

Quantitative Data: Ligand Binding Affinities and Potencies

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound and other key ligands for the cholecystokinin receptors. This data is crucial for designing experiments and interpreting results in the context of receptor pharmacology.

| Ligand | Receptor Subtype | Species | Tissue/Cell Line | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| This compound | CCK-B | Rat | Stomach | Antagonism of gastrin-stimulated acid secretion | - | 0.17 µmol/kg (i.v.) | [1] |

| CCK-B | Rat | Stomach | Antagonism of gastrin-stimulated acid secretion | - | 0.28 µmol/kg (s.c.) | [1] | |

| CCK-B vs CCK-A | Not Specified | Not Specified | Binding | >1000-fold selectivity for CCK-B | - | [1][2] | |

| CCK-8 (sulfated) | CCK-B | Not Specified | Not Specified | Binding | ~1 | - | |

| Gastrin | CCK-B | Not Specified | Not Specified | Binding | ~1 | - | |

| L-365,260 | CCK-B | Guinea Pig | Brain | Binding | 2.0 | - | |

| CCK-B (Gastrin) | Guinea Pig | Stomach | Binding | 1.9 | - | ||

| CI-988 (PD 134308) | CCK-B | Not Specified | Not Specified | Antagonism | Not Specified | Not Specified |

Note: A direct Ki value for this compound at the CCK-B receptor is not consistently reported in the literature; however, its high selectivity is well-established.

Signaling Pathways of the CCK-B Receptor

Activation of the CCK-B receptor initiates a cascade of intracellular signaling events that mediate its diverse physiological effects. The primary signaling pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC).

Gq/11-PLC-IP3-Ca2+ Pathway

MAPK/ERK Pathway and Downstream Transcription Factors

The CCK-B receptor also activates the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial for regulating cell proliferation and differentiation. Activation of this pathway can lead to the phosphorylation and activation of several downstream transcription factors.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of the CCK-B receptor and its ligands. The following sections provide methodologies for key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the affinity and selectivity of compounds for the CCK-B receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the CCK-B receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a microplate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]this compound or [125I]CCK-8), and varying concentrations of the unlabeled competitor compound (e.g., this compound).

-

For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of an unlabeled ligand.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Methodology:

-

Cell Preparation:

-

Plate cells stably or transiently expressing the CCK-B receptor in a black-walled, clear-bottom microplate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Incubate the cells to allow for dye uptake and de-esterification.

-

-

Compound Addition and Signal Detection:

-

Place the microplate in a fluorescence plate reader equipped with an automated injection system.

-

Establish a baseline fluorescence reading.

-

Inject varying concentrations of the agonist (e.g., CCK-8 or gastrin) or antagonist (e.g., this compound) followed by a fixed concentration of agonist.

-

Monitor the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Quantify the peak fluorescence response for each well.

-

For agonists, plot the response against the logarithm of the concentration to determine the EC50 value.

-

For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.

-

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the production of inositol phosphates (primarily IP1, a stable metabolite of IP3) as a measure of PLC activation.

Methodology:

-

Cell Stimulation:

-

Plate cells expressing the CCK-B receptor in a microplate.

-

Pre-incubate the cells with a buffer containing lithium chloride (LiCl) to inhibit the degradation of IP1.

-

Add varying concentrations of the agonist or antagonist followed by a fixed concentration of agonist.

-

Incubate for a specified time to allow for IP1 accumulation.

-

-

Detection:

-

Lyse the cells and perform a competitive immunoassay to measure the amount of IP1 produced. Homogeneous Time-Resolved Fluorescence (HTRF)-based kits are commonly used for this purpose.

-

In an HTRF assay, IP1 from the cell lysate competes with a labeled IP1 tracer for binding to a specific antibody. The resulting fluorescence signal is inversely proportional to the amount of IP1 in the sample.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of IP1.

-

Determine the concentration of IP1 in the experimental samples from the standard curve.

-

Plot the IP1 concentration against the logarithm of the ligand concentration to determine EC50 or IC50 values.

-

ERK Phosphorylation Assay (Western Blot)

This assay detects the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.

Methodology:

-

Cell Treatment and Lysis:

-

Culture cells expressing the CCK-B receptor and serum-starve them to reduce basal ERK phosphorylation.

-

Treat the cells with the agonist for various time points or with an antagonist prior to agonist stimulation.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against total ERK1/2.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Express the p-ERK signal as a ratio of the total ERK signal.

-

Plot the normalized p-ERK levels against the treatment conditions.

-

Conclusion

The cholecystokinin-B receptor is a multifaceted target with significant therapeutic potential. A thorough understanding of its function, signaling pathways, and the pharmacology of its ligands is paramount for the successful development of novel therapeutics. This compound serves as a critical tool for investigating the roles of the CCK-B receptor in health and disease. The experimental protocols outlined in this guide provide a robust framework for the in-depth characterization of the CCK-B receptor and the screening and evaluation of new chemical entities targeting this important receptor.

References

- 1. Cholecystokinin type B receptor antagonist PD-136,450 is a partial secretory agonist in the stomach and a full agonist in the pancreas of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCKB/gastrin receptor antagonists: recent advances and potential uses in gastric secretory disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Investigation of PD 136450

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the in vivo investigation of PD 136450, a selective cholecystokinin B (CCK-B) receptor antagonist. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological properties of this compound, with a particular focus on its potential neurological effects.

Introduction

This compound is a potent and selective antagonist of the CCK-B receptor, a target implicated in various physiological processes, including anxiety, panic disorders, and gastric acid secretion.[1] Understanding the in vivo effects of this compound is crucial for elucidating its therapeutic potential and advancing its development as a clinical candidate. These protocols are designed to provide a standardized framework for assessing the compound's activity in relevant animal models.

Quantitative Data Summary

The following table summarizes the available quantitative in vivo data for this compound.

| Parameter | Species | Model | Route of Administration | Value | Reference |

| IC50 (Gastrin-Stimulated Acid Secretion) | Rat (conscious) | Gastric Fistula | Subcutaneous (s.c.) | 1 mg/kg | [1] |

| IC50 (Gastrin-Stimulated Acid Secretion) | Rat (anesthetized) | Gastric Fistula | Intravenous (i.v.) | 0.17 µmol/kg | [2] |

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in the context of anxiety, where it antagonizes the CCK-B receptor, thereby modulating downstream signaling pathways involved in fear and stress responses.

Experimental Protocols

Protocol 1: Evaluation of Anxiolytic-like Activity in the Elevated Plus Maze (EPM) Test in Rats

This protocol is designed to assess the potential anxiolytic effects of this compound using the well-validated Elevated Plus Maze model.

1. Animals:

-

Male Wistar or Sprague-Dawley rats (250-300g).

-

House animals in groups of 2-4 per cage under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Allow at least one week of acclimatization before the experiment.

2. Materials:

-

This compound

-

Vehicle (e.g., 0.9% saline with 1% Tween 80)

-

Positive control: Diazepam (2 mg/kg)

-

Elevated Plus Maze apparatus

-

Video tracking software

3. Experimental Workflow:

4. Procedure:

-

Drug Preparation: Dissolve this compound in the vehicle to achieve the desired concentrations (e.g., 0.1, 0.3, 1.0 mg/kg). The selection of these doses is based on the reported in vivo IC50 for gastric secretion inhibition.[1]

-

Animal Groups: Randomly assign animals to the following groups (n=8-10 per group):

-

Vehicle control

-

This compound (0.1 mg/kg, intraperitoneal - i.p.)

-

This compound (0.3 mg/kg, i.p.)

-

This compound (1.0 mg/kg, i.p.)

-

Positive control: Diazepam (2 mg/kg, i.p.)

-

-

Drug Administration: Administer the assigned treatment via intraperitoneal injection 30 minutes before the behavioral test.

-

EPM Test:

-

Place each rat individually in the center of the EPM, facing an open arm.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the session using a video camera mounted above the maze.

-

-

Behavioral Analysis: Use video tracking software to score the following parameters:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total distance traveled (to assess general locomotor activity).

-

-

Statistical Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control. An increase in the time spent and/or entries into the open arms without a significant change in total distance traveled is indicative of an anxiolytic-like effect.

Protocol 2: Assessment of Pharmacokinetics and Brain Penetration in Rats

This protocol outlines a basic pharmacokinetic study to determine the plasma concentration-time profile and brain penetration of this compound.

1. Animals:

-

Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.

-

House animals individually after surgery and allow for recovery.

2. Materials:

-

This compound

-

Vehicle for intravenous administration (e.g., saline with a suitable solubilizing agent)

-

Blood collection tubes (containing anticoagulant)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

3. Experimental Workflow:

4. Procedure:

-

Dose Administration: Administer a single intravenous (i.v.) bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predefined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

-

Brain Tissue Collection: At the final time point (or in a separate group of animals at various time points), euthanize the animals and perfuse with saline. Collect the brain and store it at -80°C.

-

Sample Analysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma and brain homogenate.

-

Analyze the collected samples.

-

-

Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters from the plasma concentration-time data, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).

-

Determine the brain-to-plasma concentration ratio (Kp) at different time points to assess the extent of blood-brain barrier penetration.

-

Conclusion

The provided protocols offer a foundational framework for the in vivo characterization of this compound. Researchers should adapt these methodologies based on specific experimental objectives and institutional guidelines. The investigation of this compound's effects in various animal models of neurological and psychiatric disorders is warranted to fully elucidate its therapeutic potential.

References

Preparing PD 136450 for Rodent Administration: Application Notes and Protocols

Introduction